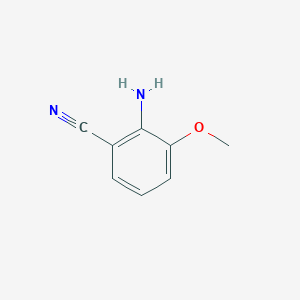

2-Amino-3-methoxybenzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCPAKMBBMVXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473681 | |

| Record name | 2-amino-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148932-68-7 | |

| Record name | 2-amino-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3-methoxybenzonitrile (CAS: 148932-68-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methoxybenzonitrile, also known as 3-methoxyanthranilonitrile, is a substituted aromatic compound of significant interest to the medicinal chemistry and drug discovery sectors. As a bespoke building block, its unique arrangement of amino, methoxy, and nitrile functional groups offers a versatile platform for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. The strategic placement of these groups—an electron-donating amine and methoxy group ortho and meta to an electron-withdrawing nitrile—creates a nuanced reactivity profile that can be exploited for targeted molecular design.

This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed examination of a proposed synthetic pathway with mechanistic rationale, its applications in modern drug development, and essential safety and handling protocols.

Section 1: Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in a research setting. This compound is registered under CAS Number 148932-68-7.[1] Its key properties are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 148932-68-7 | [1] |

| Molecular Formula | C₈H₈N₂O | [2][3] |

| Molecular Weight | 148.16 g/mol | [2] |

| Synonyms | 3-Methoxyanthranilonitrile | [4] |

| Appearance | Solid, typically white to off-white | [2] |

| Boiling Point | 286.9 ± 30.0 °C (Predicted) | |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | |

| pKa | 1.75 ± 0.10 (Predicted) | |

| Solubility | Low solubility in water; Soluble in organic solvents such as ethanol and chloroform. | [2] |

Note: Predicted values are computationally derived and should be used as an estimate pending experimental verification.

Section 2: Synthesis and Mechanistic Insights

While numerous custom synthesis routes exist, a definitive, publicly available protocol for this compound is not widely documented. Therefore, a logical and chemically sound synthetic route is proposed here, based on established organic chemistry principles for analogous structures.[5][6] The strategy involves the nitration of a commercially available precursor followed by the reduction of the nitro group.

Proposed Synthetic Workflow

The proposed synthesis begins with 3-methoxybenzonitrile and proceeds through two key transformations: electrophilic aromatic nitration and subsequent reduction.

Caption: A proposed two-step synthetic workflow for this compound.

Causality and Experimental Rationale

-

Electrophilic Nitration: The methoxy group (-OCH₃) on the starting material, 3-methoxybenzonitrile, is a powerful ortho-, para-directing group due to its electron-donating resonance effect.[7] The nitrile group (-CN) is a meta-directing deactivator. The directing effects combine to strongly favor the introduction of the nitro group (-NO₂) at the C2 position, which is ortho to the methoxy group and meta to the nitrile. Using a standard nitrating mixture of nitric acid and sulfuric acid at low temperatures is a well-established method to control this exothermic reaction and prevent over-nitration.

-

Nitro Group Reduction: The reduction of an aromatic nitro group to a primary amine is a robust and high-yielding transformation. Several methods are effective. A common laboratory-scale method involves using a metal in acidic or neutral media, such as iron powder with ammonium chloride.[6] This method is often preferred for its cost-effectiveness and milder conditions compared to catalytic hydrogenation. Alternatively, catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst provides a cleaner reaction profile, yielding water as the only byproduct, which can be advantageous for simplifying purification.

Step-by-Step Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on analogous reactions. It must be thoroughly tested and optimized in a controlled laboratory setting by qualified personnel.

Step 1: Synthesis of 2-Nitro-3-methoxybenzonitrile

-

Apparatus Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

-

Reagent Charging: Charge the flask with 3-methoxybenzonitrile (1.0 eq). Slowly add concentrated sulfuric acid (3-4 eq) while stirring and maintaining the internal temperature below 10°C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) in a separate beaker cooled in an ice bath. Add this mixture dropwise to the flask via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product should precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry the solid under vacuum. The crude 2-nitro-3-methoxybenzonitrile can be purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

-

Apparatus Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 2-nitro-3-methoxybenzonitrile (1.0 eq) from the previous step and ethanol or a mixture of ethanol/water.

-

Reagent Addition: Add iron powder (3-5 eq) and a solution of ammonium chloride (0.5 eq) in water.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously. The reaction is often exothermic. Monitor the disappearance of the starting material by TLC (typically 2-4 hours).

-

Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol.

-

Extraction & Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for synthesizing biologically active molecules.

Established Applications

Published research highlights its use as a key precursor for:

-

Dual 5-HT5A/5-HT7 Receptor Ligands: It is used in the preparation of cyclic guanidines that target serotonin receptors, which are implicated in various neurological processes, including mood, sleep, and cognition.[4]

-

Antimitotic Agents: The compound serves as a starting material for 2- and 3-aminobenzo[b]thiophenes, a class of molecules investigated for their ability to inhibit cell division, a key mechanism in cancer therapy.[4]

The Role of the Aminobenzonitrile Scaffold

The aminobenzonitrile structural motif is a "privileged scaffold" in medicinal chemistry. The nitrile group is a particularly valuable pharmacophore.[8] It is a metabolically robust, polar group that can act as a hydrogen bond acceptor, mimicking the function of a carbonyl or hydroxyl group.[8] Furthermore, its linear geometry and small size allow it to fit into tight binding pockets within enzymes or receptors.

The adjacent amino group provides a crucial handle for further chemical elaboration. It can be acylated, alkylated, or used as a nucleophile in cyclization reactions to build more complex heterocyclic frameworks such as quinazolines, benzimidazoles, or benzothiazoles—ring systems that are prevalent in a vast number of approved drugs.[9]

Caption: Logical workflow for utilizing this compound in drug discovery.

Section 4: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with fine chemicals. This compound possesses several hazards that require careful management.

Hazard Identification

| Hazard Class | GHS Statement(s) |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Recommended Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield.

-

Ventilation: Ensure adequate local exhaust ventilation to minimize inhalation exposure.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and dark place.[2] The storage area should be well-ventilated and separate from incompatible materials such as strong oxidizing agents and acids.[2]

-

Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the material using appropriate tools and place it in a sealed container for disposal. Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure provides multiple avenues for synthetic exploration, leading to the development of diverse molecular libraries with the potential for significant biological activity. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this compound to advance their drug discovery programs and contribute to the development of next-generation therapeutics.

References

- Chemical Synthesis. The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis. [Link]

- PubChemLite. This compound (C8H8N2O). [Link]

- Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.

- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

- IOSR Journal.

- National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. [Link]

Sources

- 1. This compound | 148932-68-7 [amp.chemicalbook.com]

- 2. Benzonitrile, 2-Amino-3-Methoxy- | Chemical Properties, Applications & Safety Data | High-Purity Supplier China [nj-finechem.com]

- 3. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 4. This compound [srdpharma.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to the Physical Properties of 2-Amino-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-3-methoxybenzonitrile (CAS No. 148932-68-7). As a key building block in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its effective utilization in synthesis, formulation, and quality control. This document synthesizes available data with established scientific principles to offer a robust resource for laboratory professionals. While experimental data for certain properties of this specific molecule are not widely published, this guide leverages data from analogous compounds and theoretical predictions to provide a well-rounded profile. Detailed, field-proven protocols for the experimental determination of these properties are also provided to ensure self-validating and reproducible results.

Introduction and Compound Profile

This compound is a substituted aromatic nitrile possessing a unique combination of functional groups: a primary amine, a methoxy ether, and a nitrile. This trifecta of functionalities imparts a distinct reactivity profile and set of physical properties that make it a valuable intermediate in the synthesis of a variety of complex organic molecules, including heterocyclic compounds with potential therapeutic applications.[1] The strategic placement of these groups on the benzene ring influences its polarity, solubility, and crystalline structure, all of which are critical parameters in drug design and process development.

This guide will systematically explore the key physical and chemical identifiers, solubility characteristics, and thermal properties of this compound. Furthermore, it will provide detailed spectroscopic analysis based on predicted data and comparison with structurally similar molecules, offering a roadmap for its characterization in a laboratory setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that while some of these properties are well-documented, others are predicted based on computational models due to a lack of extensive experimental data in publicly available literature.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 148932-68-7 | [2] |

| Molecular Formula | C₈H₈N₂O | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Data not consistently available. Predicted to be in the range of 70-110 °C. | [4] |

| Boiling Point | 286.9 ± 30.0 °C (Predicted) | Based on computational models. |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | Based on computational models. |

| pKa | 1.5 (Amine) (Predicted) | [4] |

| LogP | 1.5 (Predicted) | [5] |

| Solubility | Low solubility in water. Soluble in organic solvents such as ethanol and chloroform. | [3] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This compound is characterized by low solubility in aqueous solutions, a common trait for many small aromatic molecules.[3] Its solubility is significantly enhanced in common organic solvents.

Qualitative Solubility:

-

Water: Low solubility.[3]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Soluble.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Expected to be soluble based on the behavior of similar compounds.[6]

-

Nonpolar Solvents (e.g., Toluene, Cyclohexane): Expected to have lower solubility compared to polar solvents.[6]

The solubility in various solvents is dictated by the interplay of the polar amino and nitrile groups, which can participate in hydrogen bonding, and the relatively nonpolar benzene ring and methoxy group.

Experimental Protocol for Solubility Determination

This protocol provides a standardized method for qualitatively and semi-quantitatively assessing the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, chloroform)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipettes

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for at least 60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution against a well-lit background to determine the degree of dissolution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain visible.

-

Insoluble: The solid does not appear to dissolve.

-

-

Documentation: Record the observations for each solvent tested. For a more quantitative estimation, the amount of solid can be incrementally increased until saturation is reached.

Thermal Analysis

The melting point of a solid crystalline compound is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 1-2°C. The presence of impurities generally leads to a depression and broadening of the melting point range.

Melting Point

The experimental melting point of this compound is not consistently reported in the literature, with some sources indicating that the data is not available.[1] However, based on structurally similar compounds, a predicted melting point range is between 70-110°C.[4] For comparison, the closely related compound 2-Amino-3-methoxybenzoic acid has a reported melting point of 169-170°C.[7] The absence of the carboxylic acid group in the title compound would be expected to result in a lower melting point due to reduced hydrogen bonding capability in the crystal lattice.

Experimental Protocol for Melting Point Determination

This protocol outlines the standard capillary method for determining the melting point of a solid organic compound.

Materials:

-

This compound

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle or spatula for grinding

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample is not a fine powder, gently grind it to a fine consistency.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20°C per minute) can be used to obtain a rough estimate.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2°C per minute, starting from a temperature approximately 10-15°C below the expected melting point.

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has transformed into a liquid (the end of the melting range).

-

Repeat: For accuracy, it is recommended to perform the measurement in triplicate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the methoxy protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.8 - 7.3 | Multiplet | 3H | Aromatic (C4-H, C5-H, C6-H) | The aromatic protons will appear in this region, with their exact shifts and coupling patterns determined by the electronic effects of the amino and methoxy substituents.[8] |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine typically appear as a broad singlet that can exchange with D₂O. The chemical shift can vary depending on the solvent and concentration. |

| ~ 3.8 | Singlet | 3H | -OCH₃ | The methoxy group protons will appear as a sharp singlet in this region.[9] |

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 160 | C3-OCH₃ | The carbon attached to the electron-donating methoxy group will be deshielded and appear downfield. |

| ~ 145 - 155 | C2-NH₂ | The carbon attached to the amino group will also be significantly deshielded. |

| ~ 115 - 135 | C4, C5, C6 | The other aromatic carbons will resonate in this typical range. |

| ~ 115 - 120 | C≡N | The nitrile carbon typically appears in this region.[4] |

| ~ 90 - 100 | C1-CN | The carbon to which the nitrile group is attached will be shielded relative to the other aromatic carbons. |

| ~ 55 - 60 | -OCH₃ | The carbon of the methoxy group will appear in this characteristic upfield region.[10] |

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum to achieve adequate signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, two bands | N-H stretching (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (-OCH₃) |

| ~ 2225 | Strong, sharp | C≡N stretching (nitrile) |

| 1620 - 1580 | Medium to Strong | N-H bending (scissoring) and Aromatic C=C stretching |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| 1050 - 1000 | Medium | Symmetric C-O-C stretching (aryl ether) |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Fragmentation Pattern: Upon electron ionization (EI), the molecular ion ([M]⁺˙) of this compound would have an m/z of 148. Key fragmentation pathways would likely involve:

-

Loss of a methyl radical (•CH₃): [M - 15]⁺, leading to a fragment at m/z 133.

-

Loss of carbon monoxide (CO): [M - 28]⁺, from the aromatic ring, though less common.

-

Loss of HCN: [M - 27]⁺, from the nitrile group and an adjacent hydrogen.

-

Loss of the methoxy group (•OCH₃): [M - 31]⁺, resulting in a fragment at m/z 117.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 148 | [C₈H₈N₂O]⁺˙ (Molecular Ion) |

| 133 | [M - CH₃]⁺ |

| 117 | [M - OCH₃]⁺ |

Experimental Protocol for Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.

Visualization of Experimental Workflows

To provide a clear and logical representation of the experimental procedures described, the following diagrams have been generated using Graphviz.

Workflow for Physical Property Determination

Caption: Workflow for determining melting point and solubility.

Workflow for Spectroscopic Analysis

Caption: Workflow for NMR, FT-IR, and Mass Spectrometry analysis.

Safety and Handling

As a responsible scientist, proper handling and storage of all chemicals are of utmost importance. This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Storage: Store in a cool, dry place away from heat and open flames. Keep the container tightly sealed to prevent moisture ingress and potential degradation.[3]

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.

-

Inhalation: Move to fresh air.

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, a compound of significant interest in synthetic and medicinal chemistry. While a complete experimental dataset is not yet available in the public domain, this guide has consolidated existing information with predictive analyses and data from analogous compounds to create a comprehensive profile. The inclusion of detailed, field-tested experimental protocols provides a framework for researchers to generate their own high-quality, reliable data. By understanding the fundamental physical characteristics and spectroscopic signatures of this molecule, scientists and drug development professionals can better utilize its potential in the creation of novel and impactful chemical entities.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- (This reference is not directly cited in the text but was used for general knowledge g

- (This reference is not directly cited in the text but was used for general knowledge g

- (This reference is not directly cited in the text but was used for general knowledge g

- (This reference is not directly cited in the text but was used for general knowledge g

- PubChemLite. (n.d.). This compound (C8H8N2O).

- (This reference is not directly cited in the text but was used for general knowledge g

- (This reference is not directly cited in the text but was used for general knowledge g

- (This reference is not directly cited in the text but was used for general knowledge g

- ACD/Labs. (n.d.). Methoxy groups just stick out.

- ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.

- (This reference is not directly cited in the text but was used for general knowledge g

- (This reference is not directly cited in the text but was used for general knowledge g

- (This reference is not directly cited in the text but was used for general knowledge g

Sources

- 1. This compound [srdpharma.com]

- 2. This compound | 148932-68-7 [m.chemicalbook.com]

- 3. Benzonitrile, 2-Amino-3-Methoxy- | Chemical Properties, Applications & Safety Data | High-Purity Supplier China [nj-finechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-3-methoxybenzoic acid 98 3177-80-8 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. acdlabs.com [acdlabs.com]

- 10. 2-Methoxybenzonitrile(6609-56-9) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-3-methoxybenzonitrile, a key building block in synthetic and medicinal chemistry. This document consolidates available data on its physicochemical characteristics, spectroscopic profile, reactivity, and safety protocols. While experimentally determined data for this specific molecule is not abundant in publicly accessible literature, this guide synthesizes predicted data, information from analogous compounds, and established chemical principles to offer a robust resource for laboratory professionals. Particular emphasis is placed on its role as a precursor in the development of pharmacologically active compounds.

Introduction

This compound, also known as 3-methoxyanthranilonitrile, is a substituted aromatic nitrile possessing a unique combination of functional groups: a primary amine, a methoxy ether, and a nitrile. This trifunctional arrangement imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a variety of heterocyclic systems and other complex organic molecules. Its structural motif is of significant interest to the pharmaceutical industry, where it serves as a scaffold for the development of novel therapeutic agents. This guide aims to provide a detailed exposition of its chemical properties, facilitating its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthetic chemistry. The following table summarizes the key physical and chemical identifiers for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 3-Methoxyanthranilonitrile | [SRD Pharma][1] |

| CAS Number | 148932-68-7 | [SRD Pharma][1] |

| Molecular Formula | C₈H₈N₂O | [SRD Pharma][1] |

| Molecular Weight | 148.16 g/mol | [SRD Pharma][1] |

| Appearance | Solid (typically white to off-white) | [Nanjing Finechem Holding Co.,Limited][2] |

| Melting Point | Data not available | [SRD Pharma][1] |

| Boiling Point (Predicted) | 286.9 ± 30.0 °C | ChemicalBook |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | ChemicalBook |

| Solubility | Low solubility in water; Soluble in ethanol, chloroform | [Nanjing Finechem Holding Co.,Limited][2] |

| pKa (Predicted) | 1.75 ± 0.10 | ChemicalBook |

| Purity | 98.60% | Omsynth Lifesciences |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The aromatic protons will likely appear as a multiplet in the aromatic region (δ 6.5-7.5 ppm). The amine protons (NH₂) are anticipated to present as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methoxy group (OCH₃) protons will characteristically appear as a sharp singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.[3]

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The nitrile carbon (C≡N) is expected to resonate in the downfield region, typically around δ 115-120 ppm. The aromatic carbons will appear in the range of δ 100-160 ppm, with the carbon attached to the methoxy group resonating at the lower end of this range and the carbon attached to the amino group being shielded. The methoxy carbon will be observed as a singlet around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

-

N-H Stretching: The primary amine will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C≡N Stretching: A strong, sharp absorption band corresponding to the nitrile group is expected in the range of 2220-2260 cm⁻¹.

-

C-O Stretching: The aryl ether linkage of the methoxy group will produce a strong absorption band in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands of variable intensity will be observed in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z 148. The fragmentation pattern would likely involve the loss of a methyl radical ([M-15]⁺) from the methoxy group, and potentially the loss of HCN ([M-27]⁺) from the nitrile and amino groups. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound, 2-nitro-3-methoxybenzonitrile. This transformation can be effectively achieved using various reducing agents.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-Nitro-3-methoxybenzonitrile

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-nitro-3-methoxybenzonitrile (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: To the suspension, add the chosen reducing agent. For example, if using tin(II) chloride, add a solution of SnCl₂·2H₂O (3.0-4.0 eq.) in concentrated hydrochloric acid.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If an acidic medium was used, carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by its three functional groups.

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. It also activates the aromatic ring towards electrophilic substitution.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.

-

Methoxy Group: The methoxy group is an electron-donating group that activates the aromatic ring. It is generally stable but can be cleaved under harsh acidic conditions.

This versatile reactivity makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. Notably, it has been utilized in the preparation of:

-

Cyclic Guanidines: These compounds have been investigated as dual 5-HT5A/5-HT7 receptor ligands, which are of interest in the treatment of central nervous system disorders.[1]

-

Aminobenzo[b]thiophenes: These derivatives have shown potential as antimitotic agents, which are crucial in cancer chemotherapy.[1]

The strategic placement of the amino and nitrile groups allows for annulation reactions to construct fused ring systems, a common strategy in medicinal chemistry.

Caption: Key applications of this compound in medicinal chemistry.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical.

Hazard Identification: this compound is classified as harmful and an irritant. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and in a dark place.[4]

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of functional groups provides a platform for the construction of diverse and complex molecular architectures, particularly heterocyclic systems with promising pharmacological activities. While a comprehensive set of experimentally verified data is not yet fully available in the public domain, this technical guide provides a solid foundation of its known and predicted properties, reactivity, and safety considerations. It is anticipated that as research into this versatile building block continues, its applications in drug discovery and materials science will expand, further solidifying its importance in the field of organic chemistry.

References

- Omsynth Lifesciences. This compound : CAS No.148932-68-7. [Link]

- ACD/Labs. Methoxy groups just stick out. [Link]

- Peters, J., et al.: Bioorg. Med. Chem. Lett., 18, 256 (2008); Romagnoli, B., et al.: J. Med. Chem., 50, 2273 (2007).

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-3-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document leverages established chemical principles and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, it offers detailed, field-proven protocols for the experimental determination of its solubility, ensuring researchers can generate precise and reliable data. This guide is designed to empower scientists in drug development and chemical research with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For intermediates like this compound, understanding its solubility profile is paramount for optimizing reaction conditions, developing purification strategies, and formulating final active pharmaceutical ingredients (APIs). Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification, and ultimately, low bioavailability of the final drug product.

This guide will delve into the theoretical and practical aspects of this compound's solubility. We will explore its predicted behavior in various solvents based on its molecular structure and provide a step-by-step methodology for its empirical determination.

Molecular Structure and Predicted Solubility Profile

The solubility of an organic compound is governed by the interplay of its functional groups and the overall polarity of the molecule, a principle often summarized by the adage "like dissolves like".[1][2] The structure of this compound, featuring an aromatic ring substituted with an amino (-NH2), a methoxy (-OCH3), and a nitrile (-CN) group, provides key insights into its expected solubility.

-

Amino Group (-NH2): This group is polar and capable of acting as a hydrogen bond donor. This feature suggests a degree of solubility in polar protic solvents like water and alcohols.[3]

-

Methoxy Group (-OCH3): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.

-

Nitrile Group (-C≡N): The nitrile group is polar and contributes to the molecule's overall dipole moment.[4]

-

Benzene Ring: The aromatic ring is nonpolar and hydrophobic, which will favor solubility in nonpolar organic solvents.[3]

Predicted Solubility:

Based on these functional groups, this compound is anticipated to exhibit the following solubility characteristics:

-

Low solubility in water: While the polar amino and methoxy groups can interact with water, the hydrophobic nature of the benzene ring is expected to be the dominant factor, leading to limited aqueous solubility.[3][5]

-

Solubility in polar organic solvents: The compound is predicted to be soluble in polar organic solvents such as ethanol, methanol, and chloroform.[5] A technical guide for a structurally similar compound, 2-Amino-4-(trifluoromethoxy)benzonitrile, predicts its solubility in polar organic solvents like DMSO, DMF, and alcohols.[6]

-

Solubility in acidic solutions: The basic amino group can be protonated in acidic conditions to form a more soluble salt.[3] This property can be exploited for purification and formulation purposes.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9] This method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, toluene)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[7][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. For finer suspensions, centrifugation is recommended to pellet the excess solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.[1][10]

Visualization of the Experimental Workflow

Caption: Workflow for determining solubility via the shake-flask method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A robust and accurate analytical method is essential for quantifying the concentration of the dissolved compound. Reverse-phase HPLC with UV detection is a widely used and reliable technique for the analysis of aromatic compounds like aminobenzonitrile derivatives.[10][11]

HPLC Method Protocol

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA) or Trifluoroacetic acid (TFA)

Chromatographic Conditions (Typical):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical starting point would be a linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to ensure good separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound to find the wavelength of maximum absorbance (λmax).

-

Injection Volume: 5-10 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered sample from the solubility experiment.

-

Concentration Determination: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualization of the HPLC Analysis Workflow

Caption: Workflow for quantitative analysis by HPLC.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various temperatures.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Water | Low | To be determined |

| Ethanol | Soluble | To be determined |

| Methanol | Soluble | To be determined |

| Acetonitrile | Soluble | To be determined |

| Toluene | Sparingly Soluble | To be determined |

| 0.1 M HCl | High | To be determined |

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific public data is limited, the principles of chemical structure and analogy, combined with robust experimental protocols, provide a solid foundation for researchers. The detailed shake-flask method and HPLC quantification protocol offer a clear path for generating reliable solubility data.

Future work should focus on the experimental determination of the solubility of this compound in a wider range of pharmaceutically relevant solvents and at different temperatures. This data will be invaluable for optimizing synthetic routes, developing effective purification strategies, and enabling the formulation of novel therapeutics.

References

- Vertex AI Search. (n.d.). Benzonitrile, 2-Amino-3-Methoxy- | Chemical Properties, Applications & Safety Data - Methylamine Supplier.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Benchchem. (2025, December). Application Notes & Protocol: HPLC Analysis of Carboxylic Acids Using 4-Aminobenzonitrile as a Pre-Column Derivatization Rea.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- SIELC Technologies. (n.d.). Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Solubility of Things. (n.d.). Aniline.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Benchchem. (n.d.). Analytical techniques for the quantification of 4-Aminobenzonitrile in reaction mixtures.

- Solubility of Things. (n.d.). Benzonitrile.

- ChemicalBook. (2022, November 18). The Solubility of Aniline.

- Benchchem. (n.d.). Technical Guide to Research-Grade 4-Aminobenzonitrile: Commercial Availability, Purity, and Applications.

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- (2023, August 31). Solubility of Organic Compounds.

- (n.d.). benzonitrile.

- Sciencemadness Wiki. (2020, February 2). Benzonitrile.

- Benchchem. (n.d.). Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile.

- RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.

- ResearchGate. (n.d.). Solubility experiments of aniline tetramer in different solvents.

- (n.d.). Aniline And Its Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzonitrile, 2-Amino-3-Methoxy- | Chemical Properties, Applications & Safety Data | High-Purity Supplier China [nj-finechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Amino-3-methoxybenzonitrile (C₈H₈N₂O, Molecular Weight: 148.16 g/mol ). As a valuable intermediate in the synthesis of bioactive molecules, including dual 5-HT5A/5-HT7 receptor ligands and antimitotic agents, a thorough understanding of its structural and electronic properties is paramount.[1][2] This document synthesizes predicted and comparative spectral data across four key analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind spectral features and providing robust, self-validating experimental protocols, this guide serves as an essential resource for the unambiguous identification and quality assessment of this compound in a research and development setting.

Introduction and Molecular Structure

This compound is an aromatic compound featuring three key functional groups on a benzene ring: a primary amine (-NH₂), a methoxy group (-OCH₃), and a nitrile group (-C≡N). The relative positions of these substituents (ortho-amino and meta-methoxy to the nitrile) create a unique electronic environment that is reflected in its spectroscopic signatures. Accurate interpretation of these signatures is critical for confirming the compound's identity, purity, and for monitoring its transformation in chemical reactions.

Below is a diagram of the molecular structure of this compound, which will be referenced throughout this guide.

Caption: Molecular Structure of this compound

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H stretches of the primary amine, the C≡N stretch of the nitrile, and the C-O stretch of the methoxy group, among others.

Predicted Infrared Spectral Data

The following table summarizes the expected key absorption bands for this compound based on typical frequency ranges for its constituent functional groups.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 2230 - 2210 | Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium | Aromatic C=C stretch & N-H bend |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1050 - 1000 | Medium | Symmetric C-O-C stretch (aryl ether) |

Causality of Spectral Features:

-

The N-H stretching vibrations of the primary amine are anticipated to appear as a doublet (two distinct peaks) in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.

-

The nitrile (C≡N) stretch is one of the most characteristic peaks and is expected to be a strong, sharp band in the 2230-2210 cm⁻¹ range. Its position can be influenced by conjugation with the aromatic ring.

-

The methoxy group will be evidenced by C-H stretching bands around 2950-2850 cm⁻¹ and, more definitively, by strong C-O stretching bands in the fingerprint region (1250-1000 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

This protocol describes a common and straightforward method for obtaining an IR spectrum of a solid sample.[3][4]

Caption: Workflow for ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small amount of the solid, dry this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the IR spectrum over the range of 4000 to 400 cm⁻¹.[3]

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons, while ¹³C NMR provides insights into the carbon skeleton.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum for this compound in a deuterated solvent like CDCl₃ is summarized below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1 - 7.3 | Triplet | 1H | Aromatic H (H-5) |

| ~6.8 - 7.0 | Doublet | 1H | Aromatic H (H-4 or H-6) |

| ~6.6 - 6.8 | Doublet | 1H | Aromatic H (H-6 or H-4) |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~3.8 - 4.0 | Singlet | 3H | -OCH₃ |

Causality of Spectral Features:

-

-OCH₃ Protons: The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a characteristic sharp singlet integrating to 3H.[5]

-

-NH₂ Protons: The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be highly variable depending on the solvent and concentration.

-

Aromatic Protons: The three protons on the aromatic ring will exhibit splitting patterns (doublets and a triplet) due to spin-spin coupling with their neighbors. The electron-donating amine and methoxy groups will shield the aromatic protons, shifting them upfield compared to unsubstituted benzonitrile.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~150 - 155 | C-O (C3) |

| ~145 - 150 | C-NH₂ (C2) |

| ~125 - 130 | Aromatic CH |

| ~120 - 125 | Aromatic CH |

| ~115 - 120 | C-CN (C1) |

| ~110 - 115 | Aromatic CH |

| ~100 - 105 | C-CN (nitrile carbon) |

| ~55 - 60 | -OCH₃ |

Causality of Spectral Features:

-

The carbons directly attached to the electronegative oxygen (C3) and nitrogen (C2) atoms are expected to be the most deshielded (highest ppm values) among the aromatic carbons.

-

The nitrile carbon (-C≡N) typically appears in the 115-120 ppm range.

-

The carbon of the methoxy group (-OCH₃) is highly shielded and will appear upfield, typically between 55 and 60 ppm.[5]

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for preparing a sample for and acquiring ¹H and ¹³C NMR spectra.[3][4]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a significantly larger number of scans is required compared to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and can provide clues about the molecule's structure.

Predicted Mass Spectrometry Data

For this compound (Molecular Weight: 148.16), the mass spectrum acquired using Electron Ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Predicted Identity |

| 148 | [M]⁺ (Molecular Ion) |

| 133 | [M - CH₃]⁺ |

| 105 | [M - CH₃ - CO]⁺ or [M - HNCO]⁺ |

| 77 | [C₆H₅]⁺ |

Causality of Fragmentation:

-

The molecular ion peak at m/z 148 confirms the molecular weight of the compound.

-

A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), leading to a fragment at m/z 133.

-

Subsequent loss of neutral molecules like carbon monoxide (CO) or isocyanic acid (HNCO) from the fragmented ring can lead to further peaks, such as the one at m/z 105.

-

The peak at m/z 77 is characteristic of a phenyl cation, indicating the fragmentation of the substituents from the aromatic ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for analyzing volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume of the solution into the GC. The compound will travel through a heated column and separate from any impurities based on its boiling point and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI). Here, high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application within research and drug development. This guide provides a detailed framework for understanding its expected spectral features in IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. By combining predictive data with robust, standardized experimental protocols, researchers can confidently verify the identity, purity, and structural integrity of this important chemical intermediate. The causality-driven explanations for the observed and predicted spectral data offer a deeper level of insight, transforming routine analysis into a scientifically grounded characterization process.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid.

- SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid.

- ACD/Labs. (n.d.). Methoxy groups just stick out.

- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.

- NIST. (n.d.). Benzonitrile, 2-amino-.

- PubChemLite. (n.d.). This compound (C8H8N2O).

- ResearchGate. (n.d.). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K).

- PubChem. (n.d.). 3-Methoxybenzonitrile.

- Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Amino-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-amino-3-methoxybenzonitrile, a key intermediate in various synthetic applications, including the preparation of dual 5-HT5A/5-HT7 receptor ligands and antimitotic agents.[1] Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed, predicted ¹H and ¹³C NMR spectral analysis. The predictions are grounded in established principles of NMR spectroscopy, substituent effects on aromatic systems, and comparative data from structurally analogous compounds. This guide is intended to serve as an authoritative resource for researchers in spectral interpretation, compound verification, and quality control.

Introduction: The Structural Significance of this compound

This compound (C₈H₈N₂O) is an aromatic compound featuring a benzonitrile core with an amino group at the C2 position and a methoxy group at the C3 position.[2] The relative positioning of these functional groups—the electron-donating amino and methoxy groups and the electron-withdrawing nitrile group—creates a unique electronic environment that significantly influences its reactivity and spectroscopic properties. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such small molecules in drug discovery and development. This guide will delve into the theoretical underpinnings and practical aspects of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Predicted Coupling Constant (J) in Hz |

| H-4 | ~6.85 | Doublet of doublets | 1H | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |

| H-5 | ~7.25 | Triplet | 1H | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |

| H-6 | ~6.75 | Doublet of doublets | 1H | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 |

| -NH₂ | ~4.5-5.5 | Broad Singlet | 2H | N/A |

| -OCH₃ | ~3.90 | Singlet | 3H | N/A |

Causality of Chemical Shift Predictions:

-

Aromatic Protons (H-4, H-5, H-6): The amino and methoxy groups are ortho, para-directing and electron-donating, which generally shield the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to unsubstituted benzene (7.34 ppm). The nitrile group is electron-withdrawing and meta-directing, which deshields the aromatic protons. The interplay of these effects results in a complex pattern. H-5 is predicted to be the most downfield of the aromatic protons due to its para-position relative to the amino group and meta to the nitrile. H-4 and H-6 are expected to be more shielded.

-

Amino Protons (-NH₂): The chemical shift of amino protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is expected in the range of 4.5-5.5 ppm.

-

Methoxy Protons (-OCH₃): The methoxy group protons are not coupled to other protons and will appear as a sharp singlet, typically around 3.90 ppm.

Logical Relationship of Spin-Spin Coupling:

Caption: Predicted spin-spin coupling in this compound.

Predicted ¹³C NMR Spectrum: Structural Insights

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C-CN) | ~105 |

| C2 (C-NH₂) | ~150 |

| C3 (C-OCH₃) | ~155 |

| C4 | ~115 |

| C5 | ~130 |

| C6 | ~110 |

| C≡N | ~118 |

| -OCH₃ | ~56 |

Causality of Chemical Shift Predictions:

-

C1 and C2: The carbon attached to the nitrile group (C1) is expected to be significantly shielded due to the ortho-amino group's strong electron-donating effect. Conversely, the carbon bearing the amino group (C2) will be deshielded.

-

C3: The carbon attached to the methoxy group (C3) will be strongly deshielded due to the electronegativity of the oxygen atom.

-

C4, C5, and C6: The chemical shifts of these aromatic carbons are influenced by the combined electronic effects of the three substituents.

-

Nitrile Carbon (C≡N): The nitrile carbon typically resonates in the range of 115-125 ppm.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around 56 ppm.

Experimental Protocol for NMR Spectrum Acquisition

To ensure the acquisition of high-quality and reproducible NMR data for this compound, the following self-validating protocol is recommended.

4.1. Sample Preparation

-

Compound Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules.[3] However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that the choice of solvent can affect chemical shifts.

-

Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm for both ¹H and ¹³C NMR).

4.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set the spectral width to cover a range of 0-12 ppm.

-

Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set the spectral width to encompass a range of 0-200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

4.3. Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Caption: Recommended workflow for NMR spectrum acquisition and processing.

Conclusion

This technical guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of substituent effects and providing a detailed experimental protocol, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity. The presented analysis and methodologies are designed to ensure scientific integrity and facilitate the accurate structural verification of this compound in a research and development setting.

References

- The Royal Society of Chemistry. (n.d.).

- Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide.

- Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid.

- ChemicalBook. (n.d.). 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum.

- Chemistry LibreTexts. (2020, April 29). 20.

- ChemicalBook. (n.d.). 2-AMINO-3-METHOXYBENZOIC ACID(3177-80-8) 13C NMR spectrum.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). 2-AMINO-3-METHOXYBENZOIC ACID(3177-80-8) 1H NMR spectrum.

- DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.

- ResearchGate. (2020, September). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K).

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- SRD Pharma. (n.d.). This compound.

- SID. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS.

- MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- DergiPark. (n.d.). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid.

- BenchChem. (2025). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.

Sources

2-Amino-3-methoxybenzonitrile IR spectrum analysis

An In-depth Technical Guide to the Infrared Spectrum of 2-Amino-3-methoxybenzonitrile

Abstract